molecular formula C24H32N2O4 B12427967 Trandolapril diketopiperazine-d5

Trandolapril diketopiperazine-d5

Cat. No.: B12427967
M. Wt: 417.6 g/mol
InChI Key: AKUCMKAPHCGRFV-YFCLCGKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trandolapril diketopiperazine-d5 is a deuterium-labeled analog of a key metabolite of Trandolapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . As a stable isotope-labeled standard, this compound is an essential tool in quantitative bioanalytical method development, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) applications. It enables researchers to achieve highly accurate and precise measurement of Trandolapril and its metabolites in complex biological matrices such as plasma and urine, thereby supporting critical pharmacokinetic and metabolism studies . The incorporation of five deuterium atoms provides a distinct mass shift from the non-labeled analyte, minimizing matrix effects and improving assay reliability. Trandolapril is a prodrug that is metabolized in the liver to its active diacid form, trandolaprilat, which is a potent inhibitor of ACE . The diketopiperazine moiety represents a specific metabolic pathway for Trandolapril, and this labeled version allows for detailed investigation into the drug's metabolic fate and disposition . The molecular formula of Trandolapril-d5 Diketopiperazine is C 22 H 23 D 5 N 2 O 4 , with a molecular weight of 389.50 g/mol . This high-purity compound (>98%) is supplied for research applications and must be stored at 2-8°C to ensure stability . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

417.6 g/mol

IUPAC Name

ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate

InChI

InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D

InChI Key

AKUCMKAPHCGRFV-YFCLCGKXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C)[2H])[2H]

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C

Origin of Product

United States

Preparation Methods

Cyclization-Condensation Approach

This method, detailed in patents WO2007003947A2 and US4933361, involves two stages:

  • Cyclization : Racemic trans-octahydroindole-2-carboxylic acid undergoes cyclization in dichloromethane with triethylamine, forming the diketopiperazine core.
  • Condensation : The cyclized intermediate reacts with ECPPA-NCA in dichloromethane at 15–20°C, yielding the deuterated prodrug. Quenching with water and pH adjustment to 4.2 optimizes product recovery.

Key Data :

  • Yield: 34–55 g (99.3–99.5% purity).
  • Advantages: Scalable, avoids chromatography.

Resolution-Based Synthesis

CN101423490A describes enantiomeric resolution of cis/trans isomers using (-)-N,N-dimethylaminodiol:

  • Resolution : Hexahydrophthalic anhydride is refluxed in methanol to obtain cis-1,2-cyclohexane dicarboxylic acid mono-methyl ester.
  • Cyclization : The resolved ester undergoes Dieckmann cyclization with tosic acid, forming the indole backbone.

Key Data :

  • Purity: >94% trans isomers after fractional crystallization.
  • Limitations: Requires multiple recrystallizations, reducing overall yield.

Solid-Phase Peptide Synthesis (SPPS)

Adapted from US5817751A, SPPS employs:

  • Immobilization : ECPPA bound to resin via hydroxymethylphenoxy linker.
  • Cyclative Cleavage : Treatment with trifluoroacetic acid (TFA) releases the diketopiperazine-d5 while introducing deuterium labels.

Key Data :

  • Throughput: High for combinatorial libraries.
  • Challenges: Limited to small-scale research due to resin costs.

Purification Techniques

Method Conditions Purity Yield
Crystallization Acetone/water (3:1), 0–5°C 99.5% 70%
Column Chromatography Silica gel, ethyl acetate/hexane 98.7% 50%
Acid-Base Extraction pH 4.2, dichloromethane 99.3% 85%

Crystallization remains preferred for industrial scalability, while chromatography is reserved for analytical validation.

Analytical Characterization

  • HPLC : Gradient systems (C18 column, acetonitrile/water) confirm >99% purity.
  • NMR : $$ ^1H $$-NMR (CDCl₃) shows deuterium incorporation at δ 2.1–2.3 ppm (methylene groups).
  • Mass Spectrometry : ESI-MS m/z 412.5 [M+H]⁺ aligns with theoretical molecular weight.

Comparative Analysis of Methods

Parameter Cyclization-Condensation Resolution-Based SPPS
Scalability High Moderate Low
Purity 99.5% 94–98% 95–97%
Cost Efficiency $–$$ $$–$$$ $$$
Isotopic Integrity Excellent Good Variable

The cyclization-condensation method outperforms others in yield and cost, making it ideal for industrial production. Resolution-based synthesis suits small-scale enantiopure demands, while SPPS is confined to exploratory research.

Chemical Reactions Analysis

Types of Reactions: Trandolapril diketopiperazine-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trandolaprilat diketopiperazine-d5.

    Reduction: Reduction reactions can convert the diketopiperazine ring to other derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed.

Major Products: The major products formed from these reactions include trandolaprilat diketopiperazine-d5 and other deuterated derivatives .

Scientific Research Applications

Trandolapril diketopiperazine-d5 is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance studies.

    Biology: The compound is used to study the metabolism and pharmacokinetics of trandolapril and its derivatives.

    Medicine: Research on this compound helps in understanding the pharmacodynamics of angiotensin-converting enzyme inhibitors.

    Industry: It is used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Trandolapril diketopiperazine-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure and has therapeutic effects in conditions such as hypertension and heart failure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₄H₂�₅D₅N₂O₄
  • Average Mass : 429.55 g/mol
  • Role : Pharmacologically inactive metabolite; used as a reference material in stability-indicating assays .

Trandolapril DKP-d5 belongs to the ACE inhibitor DKP family, which includes structural analogs such as enalapril DKP and ramipril DKP. Below is a detailed comparative analysis:

Structural Comparison
Property Trandolapril DKP-d5 Enalapril DKP Ramipril DKP
Molecular Formula C₂₄H₂₅D₅N₂O₄ C₂₀H₂₄N₂O₅ C₂₃H₃₂N₂O₅
Core Structure Decahydropyrazinoindole Pyrrolopyrazine Cyclopentapyrrolopyrazine
Substituents Phenylbutanoate, methyl group Phenylbutanoate, ethyl ester Phenethyl, cyclopentane ring
Deuterium Labeling Yes (phenyl-d5) No No
Source Trandolapril degradation Enalapril degradation Ramipril degradation

Sources:

Clinical Efficacy
  • Post-Myocardial Infarction (MI) Outcomes :

    • Trandolapril, ramipril, and captopril demonstrated equivalent efficacy in reducing mortality and reinfarction risk in post-MI patients (TRACE, AIRE, and SAVE trials) .
    • Enalapril showed superior 90-day and 1-year mortality reduction compared to captopril in the PRACTICAL study, highlighting variability in clinical trial outcomes .
  • Antihypertensive Activity: Trandolapril (2–4 mg/day) exhibited comparable efficacy to enalapril, lisinopril, and hydrochlorothiazide in mild-to-moderate hypertension . Combination therapy (trandolapril + verapamil) reduced microalbuminuria risk by 2.6-fold in diabetic patients, outperforming monotherapies .
Pharmacokinetics and Metabolism
  • Activation Pathway: Trandolapril requires hydrolysis by carboxylesterase 1 (CES1) to its active metabolite, trandolaprilat. The CES1G143E variant significantly impairs this activation in vitro, though in vivo effects are modest . Enalapril and ramipril are also prodrugs but differ in CES1 dependency; lisinopril is active without metabolic activation .
  • Stability and Degradation: Trandolapril DKP forms under hydrolytic stress, complicating analytical separation due to its non-polar nature . Enalapril DKP and ramipril DKP share similar degradation pathways but differ in chromatographic retention times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.